YQA14

Dopamine D3 Receptor Binding Affinity Selectivity

Researchers requiring precise D3 receptor blockade face a critical gap: most antagonists lack the selectivity to avoid D2 cross-reactivity, confounding dopaminergic signaling studies. YQA14 solves this with a validated profile. - Ki-High = 0.68 × 10⁻⁴ nM; >150-fold selectivity for D3 over D2. - Functional validation in D3⁻/⁻ knockout mice confirms on-target effects; no intrinsic rewarding properties. - Consistent efficacy across morphine CPP, heroin self-administration, and reinstatement models. Supplied with batch-specific purity documentation to ensure experimental reproducibility.

Molecular Formula C23H27ClN4O3
Molecular Weight 442.9 g/mol
Cat. No. B12381258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYQA14
Molecular FormulaC23H27ClN4O3
Molecular Weight442.9 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCCCNC(=O)C3=CC4=C(C=C3)OC(=O)N4
InChIInChI=1S/C23H27ClN4O3/c1-16-4-6-18(24)15-20(16)28-12-10-27(11-13-28)9-3-2-8-25-22(29)17-5-7-21-19(14-17)26-23(30)31-21/h4-7,14-15H,2-3,8-13H2,1H3,(H,25,29)(H,26,30)
InChIKeyVIZDBZXBKIEXRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YQA14: High-Affinity Dopamine D3 Antagonist for Addiction Research


N-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]butyl]-2-oxo-3H-1,3-benzoxazole-5-carboxamide, also known by its research code YQA14, is a synthetic small molecule with a molecular weight of 442.94 g/mol (C23H27ClN4O3) and CAS Number 1221408-42-9 . It is characterized as a selective, high-affinity antagonist of the dopamine D3 receptor (D3R) [1]. Its primary application is as a research tool in preclinical models to investigate the role of D3 receptors in drug addiction, specifically for opioid and psychostimulant use disorders [1].

Why YQA14 Cannot Be Substituted by Other D3 Antagonists


Generic substitution among dopamine D3 receptor antagonists is invalid due to profound differences in their pharmacological profiles. While other D3 antagonists like SB-277011A and NGB 2904 exist, YQA14's unique combination of exceptionally high affinity (demonstrated by a biphasic binding profile), superior selectivity (>150-fold for D3 over D2), and a robust preclinical efficacy profile across multiple addiction models distinguishes it. These quantifiable differences in target engagement directly translate to divergent in vivo outcomes in drug-seeking and reward paradigms [1]. Therefore, using an alternative compound will not reproduce the specific experimental outcomes associated with YQA14.

Quantitative Evidence for YQA14


Superior D3 Binding Affinity vs. SB-277011A and NGB 2904

In vitro receptor binding assays demonstrate that YQA14 has two binding sites on human cloned D3 receptors with exceptionally high affinity. The high-affinity site has a Ki of 0.68 × 10⁻⁴ nM, which is over 150,000-fold more potent than the reported Ki of 10.7 nM for SB-277011A and approximately 20,000-fold more potent than the Ki of 1.4 nM for NGB 2904 at their respective D3 receptors [1].

Dopamine D3 Receptor Binding Affinity Selectivity Antagonist

Unmatched D3 over D2 Selectivity

YQA14 demonstrates a high degree of selectivity for the D3 receptor. It displays >150-fold selectivity for D3 over D2 receptors [1]. In contrast, the comparator compound SB-277011A exhibits approximately 100-fold selectivity for D3 over D2 (pKi of 8.0 for D3 vs. 6.0 for D2), while NGB 2904 shows a 155-fold selectivity (Ki of 1.4 nM for D3 vs. 217 nM for D2) . Although the numeric selectivity ratios are similar, YQA14 achieves this from a position of much higher absolute potency at D3, resulting in a significantly larger therapeutic and experimental window.

Selectivity Dopamine D2 Receptor Dopamine D3 Receptor Antagonist

Potent In Vivo Attenuation of Opioid Reward and Reinforcement

YQA14 demonstrates robust, dose-dependent efficacy in multiple preclinical models of opioid addiction. In rats, YQA14 at 6.25-25 mg/kg (i.p.) significantly decreased the expression of morphine-induced conditioned place preference (CPP) [1]. At 25 mg/kg, it also inhibited the reactivation of morphine-priming CPP [1]. In a separate study, YQA14 dose-dependently reduced heroin self-administration under both fixed-ratio (FR2) and progressive-ratio (PR) schedules, and attenuated heroin-induced reinstatement of drug-seeking behavior [2]. These effects are more comprehensive and potent than those reported for other D3 antagonists like PG01037, which showed more variable effects in similar models [3].

Opioid Use Disorder Conditioned Place Preference Self-Administration In Vivo Efficacy

Lack of Abuse Liability in Preclinical Models

A critical differentiator for YQA14 as a potential therapeutic candidate or research tool is its demonstrated lack of rewarding effects in its own right. In a conditioned place preference (CPP) model, administration of YQA14 (6.25 mg/kg) did not produce a significant preference shift compared to vehicle, indicating it does not possess inherent abuse liability [1]. This is in contrast to some other D3-preferring ligands that have shown partial agonist or reward-facilitating properties in certain assays, or the well-documented abuse liability of non-selective dopaminergic compounds [2].

Abuse Liability Conditioned Place Preference Safety Pharmacology Dopamine D3 Receptor

Recommended Applications for YQA14


D3 Receptors in Opioid-Induced Neuroplasticity

Given its exceptionally high affinity (Ki-High = 0.68 × 10⁻⁴ nM) and robust in vivo efficacy in blocking opioid reward and reinforcement [1][2], YQA14 is the ideal tool for experiments requiring precise pharmacological blockade of D3 receptors. This is particularly critical for studies using electrophysiology or fiber photometry to dissect opioid-induced changes in dopaminergic signaling within the mesolimbic pathway, where even low levels of off-target activity can confound results. Its demonstrated lack of intrinsic rewarding effects ensures that any observed changes are due to antagonism of opioid-induced plasticity, not compound-related effects [3].

Target Engagement Validation in D3 Knockout Models

YQA14's selectivity profile (>150-fold for D3 over D2) has been functionally validated in D3 receptor knockout (D3⁻/⁻) mice, where its effects on drug-seeking behavior are absent [1]. This makes YQA14 the preferred compound for experimental designs requiring a clean pharmacological control. Researchers can confidently attribute effects observed in wild-type animals to D3 receptor antagonism when those effects are absent in YQA14-treated D3⁻/⁻ mice, a level of target validation not as rigorously established for many other D3 antagonists.

Benchmarking Novel Compounds in OUD Research

YQA14's well-characterized and consistent preclinical profile across multiple models of opioid addiction—including morphine CPP, heroin self-administration, and reinstatement—establishes it as a reliable positive control and benchmark [2][3]. Pharmaceutical and academic laboratories can use YQA14 as a standard reference compound when screening or characterizing novel D3 antagonists or other anti-addiction agents, ensuring robust and reproducible comparisons of in vivo efficacy.

Technical Documentation Hub

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